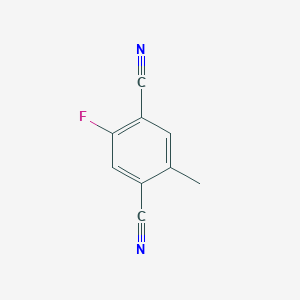

2-Fluoro-5-methylterephthalonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

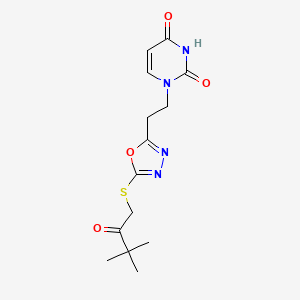

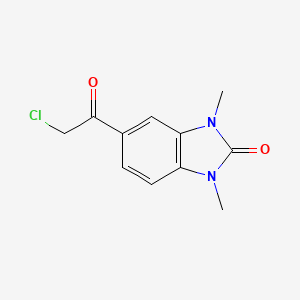

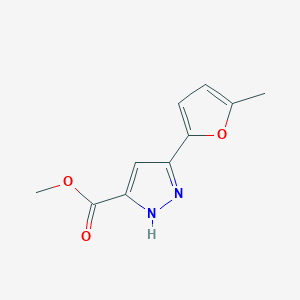

2-Fluoro-5-methylterephthalonitrile is a chemical compound with the molecular formula C9H5FN2 . It is used in various applications, including pharmaceutical testing .

Synthesis Analysis

The synthesis of this compound involves several steps. The reaction conditions and yields vary depending on the specific synthesis method used . For instance, one method involves heating the compound in N,N-dimethyl-formamide for 6 hours . Another method uses dicyanozinc in 1-methyl-pyrrolidin-2-one at 150°C for 1.5 hours .Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C9H5FN2 . The molecular weight of this compound is 160.15 g/mol .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve various reaction types, such as amide formation, Suzuki Miyaura coupling, and SNAr reactions . These reactions are influenced by factors such as the availability of reagents, chemoselectivity, and the pressure on delivery .科学的研究の応用

Synthesis and Radiolabeling for PET Imaging

The synthesis of 2-fluoromethyl analogs, including derivatives like 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile, has shown potential in developing high-affinity radioligands for imaging brain metabotropic glutamate subtype-5 receptors (mGluR5) using positron emission tomography (PET). One compound exhibited exceptionally high affinity and potency for mGluR5, making it suitable for further evaluation as a PET radioligand for studying mGluR5 in human subjects (Siméon et al., 2007).

Molecular Structure and Spectroscopic Studies

Quantum mechanical calculations have been employed to study the energies, geometries, and vibrational wavenumbers of 2-fluoro-5-methylbenzonitrile (2F5MBN), revealing good agreement with experimental X-ray data. These studies provide insights into the molecule's structure and spectroscopic characteristics, contributing to a deeper understanding of its potential applications (Sundaraganesan et al., 2009).

Optical Resolution and Access to Optically Active Silicon Compounds

Research on the optical resolution and epimerization of fluorosilane compounds, including those with optically active amino groups, has opened new pathways to access optically active silicon compounds. This has implications for the synthesis of novel materials and chemicals with specific optical properties (Kawachi et al., 1999).

Fluorosensor Development for Metal Ion Detection

The development of highly efficient fluorosensors based on graphitic carbon nitride nanosheets for detecting metal ions like Cu(2+) showcases another application area. The strong coordination between the Lewis basic sites on the nanosheets and metal ions results in fluorescence quenching, which enables rapid and ultrasensitive detection of metal ions (Tian et al., 2013).

Chiral Discrimination for Liquid Chromatographic Enantioseparation

The use of cellulose tris(5-fluoro-2-methylphenylcarbamate) as a chiral stationary phase for high-performance liquid chromatography (HPLC) demonstrates the role of fluorinated compounds in chiral discrimination. This application is critical for the separation of enantiomers in pharmaceuticals and research compounds, highlighting the importance of fluorinated molecules in analytical chemistry (Yashima et al., 1996).

Safety and Hazards

将来の方向性

While specific future directions for 2-Fluoro-5-methylterephthalonitrile are not mentioned in the search results, the field of chemical research is continuously evolving. Advances in areas such as deep reinforcement learning and the development of new materials could potentially impact the study and application of this compound.

特性

IUPAC Name |

2-fluoro-5-methylbenzene-1,4-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2/c1-6-2-8(5-12)9(10)3-7(6)4-11/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COXAZHVNVNZQNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C#N)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2962509.png)

![4-Methoxy-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2962516.png)

![5-[3-(5-Aminothiophen-2-yl)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2962518.png)

![N-[3-(N-ethylanilino)propyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2962520.png)

![2-chloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-5-nitrobenzamide](/img/structure/B2962529.png)